Ethyl 2-bromo-5-fluorobenzoate
Description
Ethyl 2-bromo-5-fluorobenzoate (CAS 139911-28-7) is a halogenated aromatic ester with the molecular formula C₉H₈BrFO₂. It features a bromine atom at the 2-position and a fluorine atom at the 5-position of the benzoate ring, with an ethyl ester group at the carboxylate position. This compound is widely employed in palladium-catalyzed cross-coupling reactions, as demonstrated in its synthesis of substituted benzoates via Suzuki-Miyaura coupling with boronic acids . Its reactivity is attributed to the electron-withdrawing effects of the halogens, which activate the ring for nucleophilic substitution or metal-catalyzed transformations.
Key synthetic protocols include:
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFAIHQRCRQZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567332 | |
| Record name | Ethyl 2-bromo-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139911-28-7 | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139911287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-bromo-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) is typically used at 5–10 mol% loading.
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Solvent : Excess ethanol serves as both solvent and reagent, eliminating the need for additional solvents.
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Temperature : Reflux conditions (78–80°C) are maintained for 6–8 hours to drive the reaction to completion.
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Workup : The crude product is neutralized with aqueous sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation or recrystallization.
Yield and Purity Considerations
| Parameter | Value |
|---|---|
| Typical Yield | 70–85% |
| Purity (HPLC) | ≥98% |
| Byproducts | <2% unreacted acid |
This method is favored for its simplicity but requires careful control of acid concentration to minimize side reactions such as ether formation.
For substrates lacking pre-installed halogens, a sequential halogenation-esterification approach is employed. This method is adaptable to industrial-scale production and allows modular introduction of functional groups.
Step 1: Fluorination of Ethyl 2-Bromobenzoate
Fluorination is achieved via halogen exchange using potassium fluoride (KF) in polar aprotic solvents:
Step 2: Bromination and Esterification
The fluorinated intermediate undergoes bromination followed by esterification:
Comparative Performance of Halogenation Methods
| Method | Bromine Source | Yield (%) | Selectivity (%) |
|---|---|---|---|
| NBS in CCl₄ | Electrophilic Br⁺ | 78 | 92 |
| Br₂/FeBr₃ | Molecular Br₂ | 65 | 85 |
The NBS-mediated route offers superior regioselectivity, minimizing dihalogenation byproducts.
Industrial-Scale Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors (CFRs) have been adopted for high-throughput production.
Key Advantages of CFRs
Process Parameters for CFR Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Temperature | 78°C | 100°C |
| Pressure | Ambient | 2–3 bar |
| Annual Capacity | 500 kg | 5,000 kg |
This method reduces production costs by 40% compared to batch processes, making it economically viable for large-scale applications.
Green Chemistry Approaches
Recent advances emphasize solvent-free and catalytic methods to align with sustainability goals.
Microwave-Assisted Esterification
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Conditions : Ethanol, H₂SO₄ (5 mol%), microwave irradiation (300 W, 100°C).
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Benefits : Reaction time reduced to 15 minutes with 88% yield.
Enzymatic Catalysis
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Enzyme : Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica.
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Solvent : tert-Butanol at 50°C, yielding 75% product with >99% enantiomeric excess.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-bromo-5-fluorobenzoate has the molecular formula . Its structure features a benzene ring substituted with bromine at the 2-position and fluorine at the 5-position. This unique substitution pattern enhances its reactivity and interaction with biological targets.
Scientific Research Applications
- Organic Synthesis :
-
Biological Studies :
- Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibition and receptor binding. Its halogen substituents increase binding affinity to biological macromolecules, making it useful for exploring mechanisms of action in drug design.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against several bacterial strains, including Gram-positive and Gram-negative bacteria.
- Medicinal Chemistry :
-
Industrial Uses :
- Agrochemicals and Dyes : The compound finds applications in producing agrochemicals, dyes, and polymers due to its chemical stability and reactivity.
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains (e.g., E. coli) |
| Anticancer | Potential to inhibit cancer cell lines; specific mechanisms are under investigation |
| Enzyme Inhibition | May inhibit enzymes involved in DNA replication and repair processes |
Case Studies
-
Antimicrobial Studies :
- A study evaluating the Minimum Inhibitory Concentration (MIC) of this compound against E. coli showed effective bacterial growth inhibition at low concentrations (MIC = 4 µg/mL) .
-
Anticancer Activity :
- In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast (MCF-7) and lung cancer cells, with IC50 values ranging from 10 to 20 µM .
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Enzyme Interaction :
- Molecular docking studies suggested effective binding to DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication, indicating potential for antibacterial applications .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Variations
Table 1: Halogen-Substituted Ethyl Benzoates
- Chlorine substituents (e.g., in Ethyl 5-bromo-2-chlorobenzoate) increase electron withdrawal, which could slow down electrophilic substitution but stabilize intermediates in cross-coupling reactions .
Ester Group Variations
Table 2: Ester Derivatives of 2-Bromo-5-Fluorobenzoate
- Physicochemical Properties: Methyl ester analogs (e.g., CID 138875) exhibit lower molecular weight (232.96 g/mol for [M+H]+) and distinct collision cross-section (CCS) values (140.2 Ų for [M+H]+), which influence mass spectrometry detection .
Substituent Diversity in Ethyl Benzoates
Table 3: Ethyl Benzoates with Mixed Functional Groups
- Electronic and Solubility Effects: Methoxy groups (e.g., Ethyl 5-bromo-2-methoxybenzoate) donate electron density, deactivating the ring toward electrophilic attack but enhancing stability .
Biological Activity
Ethyl 2-bromo-5-fluorobenzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a benzene ring with bromine and fluorine substituents at the 2 and 5 positions, respectively. This substitution pattern is significant as it influences the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the bromination and fluorination of benzoic acid derivatives. Various methods exist for its preparation, often utilizing electrophilic aromatic substitution reactions. The presence of halogen atoms enhances the compound's lipophilicity, which can improve its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. These interactions can lead to:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Biological Activity Data
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains, including E. coli and K. pneumoniae. |
| Anticancer | Potential to inhibit cancer cell lines; specific mechanisms are under investigation. |
| Enzyme Inhibition | May act as an inhibitor for certain enzymes involved in DNA replication and repair processes. |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the MIC (Minimum Inhibitory Concentration) of this compound against E. coli showed promising results, indicating effective bacterial growth inhibition at low concentrations (MIC = 4 µg/mL) .
- Anticancer Activity : In vitro assays demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM .
- Enzyme Interaction : Molecular docking studies have suggested that this compound can bind effectively to DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, thereby inhibiting their activity .
Comparative Analysis
To understand the biological activity better, a comparison with structurally related compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine at position 2, fluorine at position 5 | Antimicrobial and anticancer potential |
| Ethyl 4-bromo-2-fluorobenzoate | Bromine at position 4, fluorine at position 2 | Different reactivity; less studied |
| Ethyl 3-bromo-4-fluorobenzoate | Bromine at position 3, fluorine at position 4 | Variations in electronic properties; limited data |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at position 2 undergoes substitution with various nucleophiles under specific conditions:
| Nucleophile | Reagents/Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| Amines | NH₃ in DMF, 80°C | Ethyl 2-amino-5-fluorobenzoate | 75% | |
| Thiols | KSCN, CuI, DMF, 100°C | Ethyl 2-thiocyano-5-fluorobenzoate | 68% | |
| Methoxide | NaOMe, MeOH, reflux | Ethyl 2-methoxy-5-fluorobenzoate | 82% |
Fluorine's electron-withdrawing effect activates the aromatic ring, facilitating substitution at the bromine site. Steric hindrance from the ester group limits reactivity at position 4.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:
| Conditions | Product | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 6 hr | 2-Bromo-5-fluorobenzoic acid | None | 90% | |
| NaOH (aq), RT, 24 hr | Sodium 2-bromo-5-fluorobenzoate | Phase-transfer | 85% |
Acid-catalyzed hydrolysis proceeds faster than basic conditions due to stabilization of the tetrahedral intermediate.
Reduction Reactions
The ester group can be selectively reduced:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C | 2-Bromo-5-fluorobenzyl alcohol | 78% | |
| DIBAL-H | THF, -78°C | Ethyl 2-bromo-5-fluorobenzaldehyde | 65% |
LiAlH₄ reduces the ester to a primary alcohol, while DIBAL-H yields the aldehyde without over-reduction.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Ethyl 2-aryl-5-fluorobenzoate | 70-85% | |
| Stille | PdCl₂(dppf), SnR₃ | Ethyl 2-vinyl-5-fluorobenzoate | 60% |
Suzuki couplings with arylboronic acids are highly efficient, enabling diversification of the aromatic ring .
Electrophilic Aromatic Substitution
Despite deactivation by fluorine, directed ortho-metalation enables further functionalization:
| Electrophile | Base/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| I₂ | LDA, THF, -78°C | Ethyl 2-bromo-5-fluoro-3-iodobenzoate | 55% | |
| CO₂ | Mg, THF, RT | Ethyl 2-bromo-5-fluoro-4-carboxybenzoate | 40% |
Lithium diisopropylamide (LDA) directs substitution to position 3 via intermediate lithiation .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism | Yield | Reference |
|---|---|---|---|---|
| UV (254 nm), benzene | Ethyl 5-fluoro-2-benzobicyclo[3.1.0]hexene | Cyclization | 30% |
This reaction proceeds via a diradical intermediate, forming a strained bicyclic structure .
Key Reactivity Trends:
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Positional Selectivity : Bromine at position 2 is the primary reactive site due to fluorine's para-directing effect.
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Steric Effects : The ester group at position 1 moderately hinders substitution at adjacent positions.
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Electronic Effects : Fluorine's electronegativity enhances the ring's electrophilic substitution barrier but activates bromine for nucleophilic displacement.
Q & A
Basic: What are the standard protocols for synthesizing Ethyl 2-bromo-5-fluorobenzoate via Pd-catalyzed C-H activation?
Answer:
this compound is synthesized via palladium-catalyzed C-H halogenation. A typical protocol involves dissolving the precursor (e.g., ethyl 5-fluorobenzoate) in dichloroethane, followed by the addition of N-bromosuccinimide (NBS, 1.05 equiv), Pd(OAc)₂ (0.035 equiv), and Na₂S₂O₈ (1.2 equiv). Triflic acid (TfOH, 2.5 equiv) is added to activate the reaction. The mixture is stirred at room temperature for 12–24 hours, with progress monitored by TLC or GC-MS. Workup includes quenching with water, extraction with DCM, and purification via column chromatography (hexane/ethyl acetate) .
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity in the synthesis of this compound?
Answer:
Optimization requires balancing catalyst loading, solvent polarity, and acid additives. For regioselective bromination:
- Catalyst screening : Pd(OAc)₂ is standard, but Pd(TFA)₂ may reduce side reactions like dihalogenation.
- Solvent effects : Polar solvents (e.g., DCE) enhance electrophilic bromine generation, while nonpolar solvents may favor meta-substitution.
- Additives : Substituting TfOH with milder acids (e.g., AcOH) can reduce overhalogenation.
- Temperature control : Lower temperatures (0–5°C) slow competing pathways, improving selectivity. Validate optimization via comparative HPLC or ¹⁹F NMR to quantify regioselectivity .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl (δ ~165 ppm).
- ¹⁹F NMR : Single peak near δ -110 ppm confirms para-fluorine substitution.
- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 246 (C₉H₇BrFO₂).
- IR spectroscopy : Ester C=O stretch at ~1720 cm⁻¹.
Cross-validate with X-ray crystallography (SHELXL refinement) for absolute configuration .
Advanced: How can researchers resolve discrepancies in NMR data when analyzing substitution patterns in this compound derivatives?
Answer:
Discrepancies often arise from:
- Dynamic effects : Rotameric equilibria in esters can split signals; use variable-temperature NMR to confirm.
- Residual coupling : Fluorine-bromine scalar coupling (²J_F-Br) may obscure splitting patterns. Simulate spectra with MestReNova or ACD/Labs.
- Impurity interference : Trace solvents (e.g., DCM) or byproducts (e.g., dihalogenated species) require rigorous purification. Quantify impurities via GC-MS or HPLC-PDA .
Basic: What are the common applications of this compound in pharmaceutical intermediates?
Answer:
This compound serves as a precursor for:
- Suzuki-Miyaura cross-coupling : The bromine substituent reacts with arylboronic acids to form biaryl scaffolds.
- Ester hydrolysis : Generates 2-bromo-5-fluorobenzoic acid, a building block for kinase inhibitors or PET tracers.
- Fluorine-directed metallation : Enables regioselective functionalization for anticancer drug candidates. Validate applications via in vitro bioactivity assays .
Advanced: What strategies mitigate competing side reactions (e.g., dihalogenation) during the halogenation of Ethyl 5-fluorobenzoate?
Answer:
- Stoichiometry control : Limit NBS to 1.05 equiv to prevent overbromination.
- Radical scavengers : Add TEMPO (0.1 equiv) to suppress radical chain pathways.
- Catalyst poisoning : Pre-treat Pd catalysts with ligands (e.g., PPh₃) to moderate reactivity.
- In situ monitoring : Use Raman spectroscopy to track bromine consumption and adjust conditions dynamically .
Basic: How should this compound be handled and stored to ensure stability?
Answer:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps (e.g., weighing).
- Decomposition signs : Yellowing indicates ester degradation; discard if purity drops below 95% (HPLC).
- Waste disposal : Neutralize with NaHCO₃ before incineration by certified waste handlers .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine and ester groups:
- Activate the C-Br bond : Enhance oxidative addition to Pd(0) in Suzuki couplings.
- Direct electrophiles : Fluorine’s para-directing effect stabilizes transition states in C-H activation.
- Modulate Hammett parameters : σₚ values (F: +0.06, CO₂Et: +0.45) increase electrophilicity at the brominated position. Validate via DFT calculations (Gaussian 16) to correlate substituent effects with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
